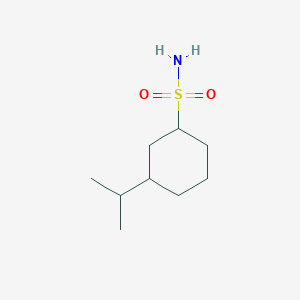
3-(Propan-2-yl)cyclohexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)cyclohexane-1-sulfonamide is an organic compound characterized by a cyclohexane ring substituted with a sulfonamide group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclohexane-1-sulfonamide typically involves the sulfonation of cyclohexane derivatives followed by the introduction of the isopropyl group. One common method involves the reaction of cyclohexane with sulfur trioxide to form cyclohexane-1-sulfonic acid, which is then converted to the sulfonamide using ammonia or an amine. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Propan-2-yl)cyclohexane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)cyclohexane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and solubility.
3-(Methyl)cyclohexane-1-sulfonamide: Contains a methyl group instead of an isopropyl group, potentially altering its reactivity and interactions.
3-(Ethyl)cyclohexane-1-sulfonamide: Contains an ethyl group, which may influence its pharmacokinetic properties.
Uniqueness
3-(Propan-2-yl)cyclohexane-1-sulfonamide is unique due to the presence of the isopropyl group, which can enhance its biological activity and solubility compared to similar compounds. This structural feature may make it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
3-propan-2-ylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h7-9H,3-6H2,1-2H3,(H2,10,11,12) |
Clé InChI |
AYKWHOPOHZUELF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





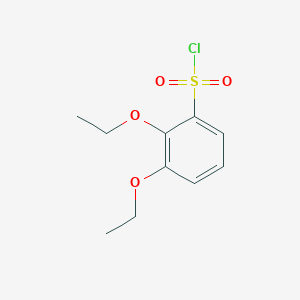

![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
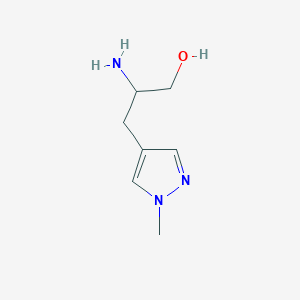
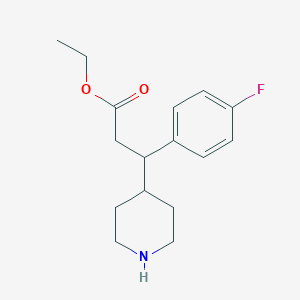
![2-{1-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13236528.png)
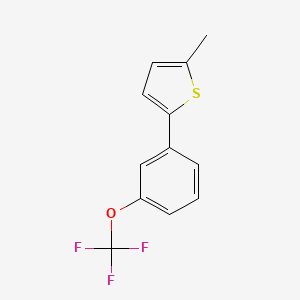
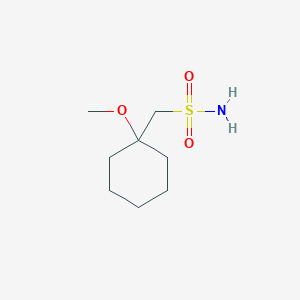
![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B13236586.png)
amine](/img/structure/B13236593.png)
